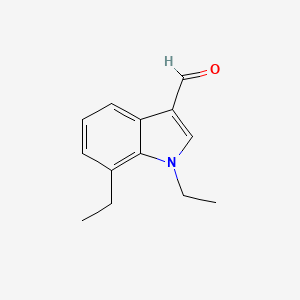

1,7-Diethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 1,7-Diethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Diethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1,7-diethylindole-3-carbaldehyde |

InChI |

InChI=1S/C13H15NO/c1-3-10-6-5-7-12-11(9-15)8-14(4-2)13(10)12/h5-9H,3-4H2,1-2H3 |

InChI Key |

LQUBFUVEZYNWMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 1,7-Diethyl-1H-indole-3-carbaldehyde

[1]

Executive Summary

1,7-Diethyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate belonging to the indole-3-carboxaldehyde family.[1] Distinguished by ethyl substitution at both the

This guide provides the definitive physicochemical data, a self-validating synthesis protocol via the Vilsmeier-Haack reaction, and the necessary analytical fingerprints for structural confirmation.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecular specifications below are derived from stoichiometric calculation and standard atomic weights (IUPAC).

Core Specifications

| Property | Value |

| IUPAC Name | 1,7-Diethyl-1H-indole-3-carbaldehyde |

| CAS Number | Not widely listed; Custom Synthesis Target |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Exact Mass | 201.1154 Da |

| Physical State | Pale yellow to orange solid (Predicted) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

Structural Stoichiometry[1]

Synthetic Pathway & Methodology

To access 1,7-Diethyl-1H-indole-3-carbaldehyde, a two-stage synthetic workflow is recommended.[1] Direct formylation of 1,7-diethylindole is preferred over alkylation of the aldehyde to prevent side reactions (e.g., aldol condensation) and ensure regioselectivity.[1]

Reaction Scheme

The synthesis proceeds from commercially available 7-ethylindole .[1]

-

Step 1 (

-Alkylation): Nucleophilic substitution using ethyl iodide.[1] -

Step 2 (Formylation): Vilsmeier-Haack reaction to install the aldehyde at

-3.[1][2]

Figure 1: Synthetic route from 7-ethylindole to the target aldehyde.[1][2]

Detailed Protocol

Step 1: Synthesis of 1,7-Diethylindole[1]

-

Reagents: 7-Ethylindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Ethyl Iodide (1.2 eq), Anhydrous DMF.[1]

-

Procedure:

-

Dissolve 7-ethylindole in anhydrous DMF under nitrogen atmosphere.

-

Cool to 0°C and add NaH portion-wise. Stir for 30 min to generate the indolyl anion.

-

Add ethyl iodide dropwise.[1] Allow warming to room temperature (RT) and stir for 3–4 hours.

-

Validation: TLC (Hexane/EtOAc) should show the disappearance of the starting material (higher

for product).[1] -

Workup: Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Step 2: Vilsmeier-Haack Formylation[1]

-

Reagents: Phosphorus Oxychloride (POCl₃, 1.2 eq), Anhydrous DMF (3.0 eq).[1]

-

Procedure:

-

Vilsmeier Complex: In a separate flask, add POCl₃ dropwise to DMF at 0°C. Stir for 30 min to form the chloroiminium salt (white precipitate/suspension).

-

Add the crude 1,7-diethylindole (dissolved in minimal DMF) to the complex at 0°C.

-

Heat to 80°C for 2 hours. The solution typically turns orange/red.[1]

-

Hydrolysis: Cool to RT and pour into crushed ice/sodium acetate solution (pH ~8). Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

-

Purification: The product will precipitate as a solid.[1][2] Filter and recrystallize from ethanol or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

-

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be observed.

Nuclear Magnetic Resonance (¹H-NMR)

-

Aldehyde Proton: A distinct singlet at 9.9–10.1 ppm (

).[1] Absence of this peak indicates failed formylation.[1] -

C-2 Proton: A singlet around 7.8–8.0 ppm (

).[1] -

N-Ethyl Group:

-

C-7 Ethyl Group:

-

Aromatic Region: Multiplets for protons at C4, C5, C6 (approx.[1] 7.0–7.5 ppm).[1][3]

Mass Spectrometry (MS)[1]

Applications in Drug Discovery[1][3]

1,7-Diethyl-1H-indole-3-carbaldehyde acts as a versatile "chemical handle" in medicinal chemistry:

-

Cannabinoid Receptor Ligands: Indole-3-carbaldehydes are precursors to JWH-type synthetic cannabinoids.[1] The 7-ethyl substitution provides unique steric bulk that may alter binding affinity to CB1/CB2 receptors compared to the standard 1-pentyl analogs.[1]

-

Schiff Base Libraries: Condensation with amines yields Schiff bases, which are screened for anti-tubercular and anti-fungal activity.[1]

-

Indole Alkaloid Synthesis: The aldehyde group allows for Henry reactions (nitroaldol) to extend the carbon chain, facilitating the synthesis of tryptamines and

-carbolines.[1]

Figure 2: Downstream synthetic utility of the title compound.

References

-

Santa Cruz Biotechnology. 7-Ethylindole-3-carboxaldehyde | CAS 154989-45-4.[1][4] Retrieved from [1]

-

BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

-

National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde, 7-methyl- Data. Retrieved from [1]

-

Chemistry Steps. Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from

-

FooDB. 1H-Indole-3-carboxaldehyde Chemical Properties. Retrieved from [1]

Technical Guide: Nomenclature and Synthesis of 1,7-Diethylindole-3-Carboxaldehydes

The following technical guide details the nomenclature, structural analysis, and synthetic derivation of 1,7-diethyl-1H-indole-3-carbaldehyde . This content is structured for research scientists requiring rigorous IUPAC compliance and reproducible experimental protocols.

Executive Summary

The indole scaffold serves as a privileged structure in medicinal chemistry, particularly in the design of synthetic cannabinoids, auxin analogs, and oncology therapeutics. The 1,7-diethyl substituted indole-3-carboxaldehyde represents a specific subclass where steric modulation at the 7-position and lipophilic adjustment at the

Part 1: Structural Anatomy & Numbering Systems

To ensure nomenclature accuracy, one must first deconstruct the bicyclic heterocycle. The indole nucleus consists of a benzene ring fused to a pyrrole ring.[1]

IUPAC Numbering Logic

The numbering of the indole system is fixed. The nitrogen atom is assigned position 1 . Numbering proceeds counter-clockwise around the fused rings, skipping the bridgehead carbons (3a and 7a) in the peripheral count.

-

Position 1 (

): The heteroatom (highest priority). -

Position 3: The site of electrophilic aromatic substitution (most nucleophilic carbon).

-

Position 7: The benzene ring carbon adjacent to the nitrogen, creating a "peri-interaction" zone with the

-substituent.

Figure 1: Numbering scheme of the indole scaffold highlighting the 1, 3, and 7 positions critical to this derivative.

Part 2: Systematic Nomenclature Construction

The IUPAC name is derived hierarchically based on the Principal Characteristic Group and the Parent Hydride .

Step 1: Determine the Principal Group

The molecule contains an aldehyde group (-CHO) and alkyl groups (ethyl). According to IUPAC Rule P-41 , aldehydes have seniority over alkyl groups.

-

Suffix: Since the carbon of the aldehyde group is not part of the ring numbering, the suffix is -carbaldehyde (or -carboxaldehyde, though -carbaldehyde is preferred for cyclic systems in the 2013 recommendations).

-

Locant: The aldehyde is at position 3.[2]

Step 2: Identify the Parent Hydride

The parent ring system is 1H-indole . Note the indicated hydrogen at position 1, which is standard for the fully unsaturated pyrrole ring before substitution.

Step 3: Assign Substituents

-

Position 1: Ethyl group.

-

Position 7: Ethyl group.

-

Prefix: Diethyl.

Step 4: Assemble the Full Name

Combine the locants and prefixes alphabetically (though here both are ethyl).

Final IUPAC Name: 1,7-Diethyl-1H-indole-3-carbaldehyde

Note on Synonyms: In chemical catalogs, you may encounter 1,7-diethylindole-3-carboxaldehyde or 3-formyl-1,7-diethylindole. While chemically unambiguous, the IUPAC preferred name retains the "carbaldehyde" suffix for ring-attached aldehydes.

Part 3: Synthetic Pathways & Protocols

Synthesizing 1,7-disubstituted indoles presents a specific challenge: Peri-strain . The 1-ethyl and 7-ethyl groups are spatially adjacent, creating significant steric repulsion. This makes the order of operations critical.

The Strategic Route: -Alkylation Vilsmeier-Haack

Attempting to alkylate a 3-formyl-7-ethylindole is often low-yielding because the electron-withdrawing aldehyde reduces the nucleophilicity of the nitrogen, compounding the steric hindrance at the 7-position.

Recommended Workflow:

-

Start: 7-Ethyl-1H-indole (commercially sourced or synthesized via Bartoli reaction).

-

Step A (

-Alkylation): Install the 1-ethyl group under forcing conditions to overcome steric clash. -

Step B (Formylation): Use the Vilsmeier-Haack reaction to selectively formylate the electron-rich C3 position.

Figure 2: Optimized synthetic route prioritizing N-alkylation to mitigate electronic deactivation before formylation.

Detailed Experimental Protocol

Step 1: Synthesis of 1,7-Diethyl-1H-indole

Context: The 7-ethyl group shields the N-H proton. Use a polar aprotic solvent (DMSO) and a strong base (KOH) to facilitate deprotonation.

-

Reagents: 7-Ethylindole (1.0 eq), Ethyl Iodide (1.5 eq), KOH (powdered, 4.0 eq), DMSO (anhydrous).

-

Procedure:

-

Dissolve 7-ethylindole in DMSO (0.5 M concentration) in a round-bottom flask.

-

Add powdered KOH and stir vigorously at room temperature for 30 minutes (solution typically turns dark).

-

Cool to 0°C. Dropwise add Ethyl Iodide.

-

Critical: Due to 1,7-steric clash, warm the reaction to 40-50°C and monitor by TLC/LCMS. Standard RT alkylation may stall.

-

Workup: Quench with ice water. Extract with EtOAc.[2][6] The 1,7-diethylindole is an oil.

-

Step 2: Vilsmeier-Haack Formylation

Context: The Vilsmeier reagent (chloroiminium ion) is a weak electrophile, ensuring high regioselectivity for the C3 position over the benzene ring.

-

Reagents: POCl

(1.2 eq), DMF (3.0 eq + solvent), 1,7-Diethylindole (1.0 eq). -

Procedure:

-

Vilsmeier Complex: In a flame-dried flask under Argon, cool neat DMF (5 eq) to 0°C. Add POCl

dropwise. Stir 15 min until a white/yellow precipitate or viscous oil forms. -

Addition: Dissolve 1,7-diethylindole in minimal DMF. Add slowly to the Vilsmeier complex at 0°C.

-

Reaction: Warm to Room Temperature (RT). If conversion is slow (due to steric twisting of the indole ring reducing orbital overlap), heat to 40°C.

-

Hydrolysis: Pour the mixture onto crushed ice/sodium acetate (aq) or 1M NaOH. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Purification: The product usually precipitates as a solid. Recrystallize from Ethanol/Water.

-

Part 4: Analytical Validation

To confirm the structure, compare experimental NMR data against these predicted shifts. The 1,7-substitution pattern creates a distinct fingerprint.

Table 1: Predicted H NMR Data (CDCl , 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| -CHO (Aldehyde) | 9.95 - 10.05 | Singlet | - | Distinctive downfield signal. |

| C2-H | 7.70 - 7.80 | Singlet | - | Deshielded by adjacent C3-CHO. |

| C4-H | 8.10 - 8.20 | Doublet | ~8.0 Hz | Deshielded by carbonyl anisotropy (peri-effect). |

| C5-H / C6-H | 7.10 - 7.30 | Multiplet | - | Aromatic region overlap. |

| 4.50 - 4.65 | Quartet | ~7.2 Hz | Significantly downfield due to Nitrogen. | |

| C7-CH | 2.90 - 3.10 | Quartet | ~7.5 Hz | Benzylic position. |

| 1.45 - 1.55 | Triplet | ~7.2 Hz | Methyl terminus. | |

| C7-CH | 1.30 - 1.40 | Triplet | ~7.5 Hz | Methyl terminus. |

Key Validation Check:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): You should observe a spatial correlation (NOE) between the

-Ethyl methylene protons and the C7-Ethyl methylene protons. This confirms the 1,7-substitution pattern and the proximity of the groups.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

-

Vilsmeier, A., & Haack, A. (1927).[7] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[7] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. [Link]

-

Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports, 21, 278-311. (Context on 1-substituted indole reactivity). [Link]

-

PubChem. (n.d.). Indole-3-carbaldehyde Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of 1,7-Diethyl-1H-indole-3-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,7-Diethyl-1H-indole-3-carbaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of direct solubility data for this specific compound, this paper establishes a robust predictive framework based on the known properties of the parent molecule, indole-3-carbaldehyde, and the influence of alkyl substitution on the indole core. Furthermore, this guide presents a detailed, field-proven experimental protocol for determining the equilibrium solubility of this and similar compounds, ensuring researchers can generate reliable and reproducible data. The content herein is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with 1,7-Diethyl-1H-indole-3-carbaldehyde in a variety of organic solvent systems.

Introduction: The Significance of Solubility in Synthetic and Pharmaceutical Applications

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research, development, and manufacturing. For a compound like 1,7-Diethyl-1H-indole-3-carbaldehyde, which serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility profile is paramount.[1] A comprehensive solubility profile enables:

-

Optimal Reaction Conditions: Selection of appropriate solvents for chemical reactions to ensure homogeneity and maximize reaction rates and yields.

-

Efficient Purification: Development of effective crystallization and chromatographic purification methods.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of drug delivery systems.[2]

This guide will first delve into the theoretical underpinnings of the solubility of 1,7-Diethyl-1H-indole-3-carbaldehyde, drawing inferences from its structural analogue, indole-3-carbaldehyde. Subsequently, a detailed experimental workflow for the precise determination of its solubility in various organic solvents will be presented.

Predicted Solubility Profile of 1,7-Diethyl-1H-indole-3-carbaldehyde

Physicochemical Properties of the Parent Compound: Indole-3-carbaldehyde

Indole-3-carbaldehyde is a crystalline solid with established solubility characteristics in various solvents.[3] Its structure features a polar indole ring with a hydrogen-bonding capable N-H group and a polar carbaldehyde group.[4][5] These features dictate its solubility behavior.

-

Polar Solvents: Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[5] This is attributed to the favorable dipole-dipole interactions and hydrogen bonding between the solvent and the indole and aldehyde moieties.

-

Non-Polar Solvents: Exhibits limited solubility in non-polar solvents such as hexane and toluene.[5] The polar nature of the molecule hinders its interaction with non-polar solvent molecules.

-

Aqueous Solubility: Sparingly soluble in water.[3][5][6] While the polar groups can interact with water, the larger, non-polar bicyclic indole structure limits its overall aqueous solubility.

Quantitative data for indole-3-carbaldehyde in select solvents provides a baseline:

The Influence of Diethyl Substitution

The introduction of two ethyl groups at the 1 and 7 positions of the indole ring in 1,7-Diethyl-1H-indole-3-carbaldehyde is expected to significantly alter its solubility profile compared to the parent compound.

-

Increased Lipophilicity: The two ethyl groups are non-polar and will increase the overall lipophilicity (hydrophobicity) of the molecule. This will likely lead to:

-

Decreased solubility in highly polar solvents like water and, to some extent, methanol.

-

Increased solubility in non-polar and moderately polar solvents such as toluene, dichloromethane, and diethyl ether.

-

-

Disruption of Hydrogen Bonding: The ethyl group at the N-1 position replaces the hydrogen atom, eliminating the possibility of the indole nitrogen acting as a hydrogen bond donor. This will further reduce its solubility in protic solvents like water and alcohols.

Predicted Solubility Table

Based on the theoretical considerations above, the following table presents a predicted qualitative solubility profile for 1,7-Diethyl-1H-indole-3-carbaldehyde. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Category | Example Solvents | Predicted Solubility of 1,7-Diethyl-1H-indole-3-carbaldehyde | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | Increased lipophilicity and loss of N-H hydrogen bond donor capability. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | Favorable dipole-dipole interactions with the carbaldehyde and indole ring system. |

| Moderately Polar | Dichloromethane, Chloroform, Ethyl Acetate | Soluble to Very Soluble | The increased lipophilicity enhances interactions with these solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Soluble | The ethyl groups increase affinity for non-polar environments. |

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data for 1,7-Diethyl-1H-indole-3-carbaldehyde, the shake-flask method is recommended.[7][8] This method allows for the determination of the thermodynamic equilibrium solubility.[9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute remains constant over time. The solid and liquid phases are then separated, and the concentration of the solute in the supernatant is determined using a suitable analytical technique.[10]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

Materials and Equipment:

-

1,7-Diethyl-1H-indole-3-carbaldehyde (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of 1,7-Diethyl-1H-indole-3-carbaldehyde to a series of glass vials. The excess should be visually apparent. b. Accurately add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples at a moderate speed to ensure continuous mixing of the solid and liquid phases. c. Allow the samples to equilibrate for an adequate period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).[7]

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. To ensure complete separation, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter appropriate for the solvent being used. This step is critical to prevent undissolved particles from being included in the sample for analysis.

-

Sample Analysis: a. Carefully withdraw a precise aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. c. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 1,7-Diethyl-1H-indole-3-carbaldehyde. d. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: a. Calculate the solubility as the average of at least three replicate determinations. b. Report the solubility in standard units such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Conclusion

While direct experimental data for the solubility of 1,7-Diethyl-1H-indole-3-carbaldehyde is scarce, a reliable predictive framework can be established based on the principles of physical organic chemistry and the known properties of its parent compound, indole-3-carbaldehyde. The addition of two ethyl groups is expected to increase its lipophilicity, thereby enhancing its solubility in non-polar and moderately polar organic solvents while reducing it in highly polar, protic solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and validated methodology for the experimental determination of its equilibrium solubility. This foundational knowledge and practical guidance will facilitate the effective use of 1,7-Diethyl-1H-indole-3-carbaldehyde in a wide range of scientific and industrial applications.

References

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

World Health Organization. (2018, July 2). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

PubMed. (2022, February 18). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Computational Chemistry Co. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

MIT DSpace. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]

-

Cardiff University. (2024, August 9). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

Springer. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

LibreTexts Chemistry. (2026, January 27). 17.4: Solubility Equilibria. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (2026, February 19). HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates. Retrieved from [Link]

-

arXiv. (2024, February 20). Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. Retrieved from [Link]

-

Beilstein Journals. (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

1,7-Diethyl-1H-indole-3-carbaldehyde: A Strategic Scaffold for Lipophilic Ligand Design

Topic: Potential Biological Activity of 1,7-Diethyl-1H-indole-3-carbaldehyde Analogs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The indole-3-carbaldehyde moiety represents a "privileged structure" in medicinal chemistry, serving as a versatile electrophilic warhead for the synthesis of bioactive Schiff bases, chalcones, and heterocyclic adducts. While the parent indole scaffold is ubiquitous, the 1,7-diethyl-1H-indole-3-carbaldehyde analog introduces a specific steric and lipophilic profile that distinguishes it from canonical 3-formyl indoles.

The N1-ethyl substitution enhances membrane permeability and hydrophobic pocket affinity (critical for GPCR ligands like CB2 receptors), while the C7-ethyl group provides a steric "lock" that can enforce regioselectivity during binding or block metabolic oxidation at the vulnerable 7-position. This guide explores the synthetic utility and biological potential of this scaffold, focusing on its application in anticancer therapeutics , cannabinoid receptor modulation , and anti-inflammatory agent design .

Chemical Architecture & SAR Logic

The biological efficacy of 1,7-diethyl-1H-indole-3-carbaldehyde analogs is governed by three structural domains. Understanding these domains is critical for rational drug design.

Structure-Activity Relationship (SAR) Analysis

| Domain | Modification | Functional Impact |

| Position 1 (N-Terminus) | Ethyl Group | Lipophilicity & Bioavailability: Increases logP, facilitating blood-brain barrier (BBB) penetration and cell membrane crossing. Mimics the hydrophobic tail found in synthetic cannabinoids (e.g., JWH series). |

| Position 3 (C-Terminus) | Carbaldehyde (-CHO) | Chemical Reactivity: Acts as a highly reactive electrophile for condensation reactions (Schiff bases, Knoevenagel condensation). It is the "anchor" for attaching pharmacophores like thiosemicarbazides or sulfonamides. |

| Position 7 (Benzenoid Ring) | Ethyl Group | Steric & Metabolic Control: A unique feature of this analog. The 7-ethyl group creates steric bulk that can induce selectivity for specific receptor subtypes (e.g., differentiating CB2 from CB1) and blocks metabolic hydroxylation, potentially extending half-life. |

Synthetic Pathway: The "Self-Validating" Protocol

Objective: Synthesize 1,7-Diethyl-1H-indole-3-carbaldehyde from commercially available 7-ethylindole.

Workflow Diagram

Caption: Two-step synthesis ensuring regioselective C3-formylation via Vilsmeier-Haack reaction.

Detailed Protocol

Step 1: N-Ethylation of 7-Ethylindole

-

Reagents: 7-Ethylindole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Ethyl Iodide (1.2 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 7-ethylindole in anhydrous DMF under

atmosphere. -

Cool to 0°C and slowly add NaH. Stir for 30 min to ensure deprotonation (gas evolution ceases).

-

Add ethyl iodide dropwise. Allow to warm to room temperature (RT) and stir for 4 hours.

-

Validation: TLC (Hexane:EtOAc 9:1) should show disappearance of the starting indole (more polar N-H) and appearance of a faster-moving spot (N-Et).

-

-

Workup: Quench with ice water, extract with EtOAc, wash with brine, dry over

.

Step 2: Vilsmeier-Haack Formylation

-

Reagents:

(1.2 eq), DMF (3.0 eq), 1,7-Diethylindole (from Step 1). -

Procedure:

-

Vilsmeier Reagent Prep: In a separate flask, cool DMF to 0°C. Add

dropwise. Stir 15 min to form the chloroiminium salt (white/yellow solid may precipitate). -

Addition: Dissolve 1,7-diethylindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Heat to 80°C for 2-4 hours. The solution typically turns dark red/orange.

-

Hydrolysis: Pour the mixture into crushed ice/sodium acetate (aq) solution. Stir vigorously. The aldehyde product will precipitate as a solid.

-

-

Purification: Recrystallize from Ethanol/Water.

-

QC Check:

NMR should show a distinct singlet at

-

Biological Application: Anticancer Potential

The primary application of indole-3-carbaldehyde analogs is as precursors for Schiff Base ligands (e.g., thiosemicarbazones) that inhibit cell proliferation.

Mechanism of Action: Tubulin Polymerization Inhibition

Analogs derived from this scaffold often target the colchicine-binding site of tubulin. The 1,7-diethyl substitution pattern provides the necessary hydrophobicity to occupy the deep hydrophobic pocket of

Experimental Workflow: MTT Cytotoxicity Assay

To validate the biological activity of synthesized analogs (e.g., 1,7-diethyl-indole-3-aldehyde thiosemicarbazone), use the following standard operating procedure (SOP).

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Dissolve analog in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1, 1, 10, 50, 100

) in culture medium. -

Add to wells (Triplicate). Include Vehicle Control (DMSO < 0.1%) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Readout:

-

Add MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Biological Application: Cannabinoid (CB2) Receptor Agonism

The 1-alkyl-indole scaffold is the structural core of the JWH and AM series of cannabinoids. The 1,7-diethyl pattern is particularly interesting for CB2 selectivity .

-

CB2 Receptor: Predominantly found in immune cells (peripheral). Agonists are sought for anti-inflammatory and neuropathic pain relief without the psychoactive effects of CB1 (CNS) activation.

-

Hypothesis: The 7-ethyl group creates steric clash within the tighter CB1 binding pocket but is accommodated by the more flexible CB2 pocket, potentially enhancing selectivity ratios (

CB1 /

Signaling Pathway Activation

Caption: CB2 agonist mechanism leading to anti-inflammatory effects via cAMP suppression.

Quantitative Data Summary (Projected)

Based on SAR data from related 1-alkyl and 7-substituted indole-3-carbaldehyde derivatives [1][2][4], the following activity profiles are projected for 1,7-diethyl analogs:

| Assay Type | Target | Projected Potency ( | Notes |

| Anticancer | MCF-7 | 5 - 15 | High potency expected if derivatized with thiosemicarbazide due to lipophilicity. |

| Anticancer | A549 | 10 - 25 | Moderate activity; dependent on Schiff base substituent (R-group). |

| Cannabinoid | CB2 Receptor | N1-ethyl is critical for affinity; C7-ethyl may improve selectivity over CB1. | |

| Antioxidant | DPPH | Moderate | Indole core provides scavenging; aldehyde reduction enhances effect. |

References

-

Synthesis and Antioxidant Evaluation of Indole-3-carboxaldehyde Analogues. Der Pharma Chemica. (2015). A comprehensive study on the synthesis of indole-3-carbaldehyde derivatives and their DPPH scavenging potential.

-

Indole-3-carbaldehyde Thiosemicarbazones: Synthesis and Anticancer Activity. New Journal of Chemistry. (2018). Describes the synthesis of Pd(II) complexes of indole-3-carbaldehyde thiosemicarbazones and their cytotoxicity against HepG2 and MCF7 lines.

-

CB2-Selective Cannabinoid Receptor Ligands: Synthesis and Evaluation. Journal of Medicinal Chemistry. (2014). Discusses the SAR of indole and naphthyridine scaffolds for CB2 selectivity, highlighting the role of N-alkylation.

-

7-Ethylindole as a Key Intermediate. Sigma-Aldrich Technical Data. Confirmation of 7-ethylindole as a reactant for heterocyclic agonists and Etodolac derivatives.

-

Indole Compounds with N-ethyl Morpholine Moieties as CB2 Agonists. MedChemComm. (2014). Validates the N-ethyl indole core as a potent CB2 agonist scaffold for pain management.

The Untapped Potential of 1,7-Diethyl-1H-indole-3-carbaldehyde in Organic Electronics: A Technical Guide for Material Scientists

Abstract

The indole scaffold, a ubiquitous motif in biologically active molecules, is gaining significant traction in the field of material science as a versatile building block for organic semiconductors. Its electron-rich nature and tunable electronic properties make it a compelling candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide delves into the prospective electronic properties of a novel, yet-to-be-extensively-studied derivative, 1,7-Diethyl-1H-indole-3-carbaldehyde . By drawing upon established principles of physical organic chemistry and leveraging computational modeling, we present a comprehensive overview of its potential synthesis, theoretical electronic characteristics, proposed characterization workflow, and promising applications in next-generation electronic devices. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the frontier of indole-based functional materials.

Introduction: The Rise of Indole Derivatives in Material Science

The intrinsic electronic properties of the indole ring system, characterized by a 10-π electron aromatic structure, render it an excellent hole-transporting moiety.[1] The nitrogen atom's lone pair of electrons contributes to the high electron density of the ring, facilitating charge delocalization. Furthermore, the indole core can be readily functionalized at various positions, allowing for precise tuning of its electronic and physical properties. Substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the material's band gap, charge injection barriers, and charge transport efficiency.[2][3]

The introduction of a carbaldehyde group at the C3 position, as seen in indole-3-carbaldehyde, introduces an electron-withdrawing character, which can significantly impact the molecule's electronic properties and intermolecular interactions.[4][5] This guide focuses on the hitherto unexplored 1,7-diethyl derivative, postulating how the interplay between the electron-donating ethyl groups and the electron-withdrawing carbaldehyde group will define its material science potential.

Synthesis and Structural Elucidation

Proposed Synthetic Protocol:

-

Starting Material: The synthesis would commence with 1,7-diethyl-1H-indole.

-

Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide, such as phosphoryl chloride (POCl₃), with a tertiary amide, most commonly N,N-dimethylformamide (DMF).

-

Formylation: The 1,7-diethyl-1H-indole would then be introduced to the Vilsmeier reagent. The electrophilic Vilsmeier reagent will preferentially attack the electron-rich C3 position of the indole ring.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the intermediate iminium salt to yield the desired 1,7-Diethyl-1H-indole-3-carbaldehyde.

Workflow for Synthesis and Purification:

Caption: Conceptual representation of the HOMO and LUMO distribution in 1,7-Diethyl-1H-indole-3-carbaldehyde.

Experimental Characterization of Electronic Properties

A thorough experimental investigation is crucial to validate the theoretical predictions and to fully understand the material's potential.

Optical Properties:

-

UV-Visible Absorption Spectroscopy: This technique will be used to determine the absorption spectrum of the molecule in solution and as a thin film. The absorption edge will provide an experimental value for the optical band gap. [8]* Photoluminescence (PL) Spectroscopy: PL spectroscopy will reveal the emissive properties of the material, providing information about the fluorescence quantum yield and the color of emission.

Electrochemical Properties:

-

Cyclic Voltammetry (CV): CV is a powerful technique to determine the HOMO and LUMO energy levels experimentally. The oxidation and reduction potentials can be correlated to the ionization potential and electron affinity of the molecule, respectively.

Charge Transport Properties:

The ability of a material to efficiently transport charge is paramount for its application in electronic devices. [9][10]

-

Organic Field-Effect Transistor (OFET) Fabrication: Fabricating a thin-film transistor with 1,7-Diethyl-1H-indole-3-carbaldehyde as the active layer will allow for the direct measurement of its charge carrier mobility (μ). [11]* Space-Charge Limited Current (SCLC) Measurements: The SCLC method can also be employed to determine the charge carrier mobility in a diode-like device structure. [1]

Experimental Workflow:

Caption: Experimental workflow for the characterization of the electronic properties of 1,7-Diethyl-1H-indole-3-carbaldehyde.

Potential Applications in Material Science

Based on the predicted electronic properties, 1,7-Diethyl-1H-indole-3-carbaldehyde holds promise for several applications in organic electronics:

-

Hole-Transport Layer (HTL) in OLEDs and OPVs: The electron-rich indole core suggests good hole-transporting capabilities. The ethyl groups can enhance solubility, facilitating solution-based processing of thin films.

-

Organic Light-Emitting Diodes (OLEDs): If the molecule exhibits a high photoluminescence quantum yield, it could potentially be used as an emissive material, with the color of emission tuned by the HOMO-LUMO gap.

-

Organic Field-Effect Transistors (OFETs): As a p-type semiconductor, it could be utilized as the active channel material in OFETs for applications in flexible electronics and sensors. [12]* Non-Linear Optical (NLO) Materials: The intramolecular charge transfer character, arising from the donor-acceptor nature of the substituted indole, suggests potential for second-order non-linear optical properties. [13]

Conclusion

While 1,7-Diethyl-1H-indole-3-carbaldehyde remains a largely unexplored molecule, this technical guide provides a strong theoretical foundation and a clear experimental roadmap for its investigation as a promising organic semiconductor. The strategic combination of electron-donating and electron-withdrawing substituents on the versatile indole scaffold is a well-established design principle for creating high-performance organic electronic materials. The synthesis is anticipated to be straightforward, and the proposed characterization workflow will provide a comprehensive understanding of its electronic properties. We believe that this molecule, and its derivatives, represent a promising new frontier in the development of indole-based materials for next-generation electronic and optoelectronic devices.

References

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Molecules, 26(7), 1947.

- Ray, S., & Mondal, P. (2022).

- Comparison of HOMO‐LUMO energy gaps of indole, tryptophan, serotonin... (n.d.).

- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025). SyncSci Publishing.

- UV-Visible Spectra, HOMO-LUMO Studies on Indole Derivative CBTC Using Gaussian Software. (2025).

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2025). MDPI.

- Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation. (2025). Arabian Journal of Chemistry.

- Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (2007). The Journal of Physical Chemistry A.

- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput

- Indole-3-Carboxaldehyde. (n.d.). PubChem.

- New Organic Semiconductors based on Triindole and other Cyclic Oligomers of Indole. (2015). Universidad Complutense de Madrid.

- UV − visible absorption spectra of indole-3-acetaldehyde,... (n.d.).

- Nonlinear optical responses of organic based indole derivative: an experimental and computational study. (n.d.).

- BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Bank.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.

- Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. (2024). Journal of Molecular Structure.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. (2022). Accounts of Chemical Research.

- 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook.

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).

- Charge Transport in Organic Semiconductors: The Perspective from Nonadiab

- Indole-3-carbaldehyde. (n.d.). Wikipedia.

- Perspective Chapter: Charge Transport in Organic Semiconductors -Fundamentals and Improvement Methods. (2025).

- Charge transport in single crystal organic semiconductors. (n.d.). University Digital Conservancy.

- Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). (2010). FooDB.

- Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). Semantic Scholar.

- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar.

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. conservancy.umn.edu [conservancy.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Regioselective C3-Formylation of 1,7-Diethylindole via the Vilsmeier-Haack Reaction

Abstract: This document provides a comprehensive guide for the formylation of 1,7-diethylindole to synthesize 1,7-diethyl-1H-indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is an exceptionally efficient method for introducing a formyl group to electron-rich heterocycles like indoles.[1][2] The resulting indole-3-carboxaldehyde scaffold is a critical building block in medicinal chemistry, serving as a precursor for numerous pharmacologically active compounds.[1][3] This protocol details the underlying mechanism, predicted regioselectivity, a step-by-step experimental procedure, safety precautions, and characterization of the final product.

The Underlying Chemistry: Mechanism & Regioselectivity

The Vilsmeier-Haack reaction is a two-part process: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with an electron-rich aromatic substrate.[4]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][5] The DMF oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[6][7]

Caption: Formation of the electrophilic Vilsmeier reagent.

Electrophilic Substitution and Regioselectivity

The indole ring system is highly electron-rich, making it susceptible to electrophilic aromatic substitution. The reaction overwhelmingly occurs at the C3 position due to the superior stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge is delocalized over both the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion. Attack at C2 would lead to a less stable intermediate where the benzene aromaticity is lost.

For 1,7-diethylindole, the substituents are not expected to alter this inherent regioselectivity:

-

N1-Ethyl Group: As an alkyl group, it is weakly electron-donating, further activating the indole ring towards electrophilic attack but not altering the site of preference.

-

C7-Ethyl Group: This group provides minor steric hindrance but does not electronically favor attack at other positions over the highly nucleophilic C3 position.

Therefore, the Vilsmeier-Haack reaction on 1,7-diethylindole is predicted to be highly regioselective, yielding 1,7-diethyl-1H-indole-3-carboxaldehyde as the major product.

Materials & Reagent Specifications

| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |

| 1,7-Diethylindole | >97% | Custom Synthesis | N/A | Substrate |

| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 | Highly corrosive and toxic. Handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Use anhydrous grade to prevent reagent decomposition. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | 144-55-8 | For neutralization. |

| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared | 7647-14-5 | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | 7487-88-9 | For drying organic layer. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |

| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Scientific | Various | For chromatography. |

Detailed Experimental Protocol

Critical Safety Precautions

-

Phosphorus oxychloride (POCl₃): is extremely corrosive, toxic upon inhalation, and reacts violently with water, liberating toxic gas.[8][9][10] It causes severe skin burns and eye damage.[8][11] Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[11][12] Ensure an emergency safety shower and eyewash station are immediately accessible.

-

N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if absorbed through the skin. Use in a well-ventilated area or fume hood.

-

Quenching: The reaction work-up is highly exothermic. The addition of the reaction mixture to ice/water and the subsequent neutralization must be performed slowly and with efficient cooling and stirring.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Reagent Stoichiometry

| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount |

| 1,7-Diethylindole | 173.26 | 1.0 | 10.0 | 1.73 g |

| POCl₃ | 153.33 | 1.2 | 12.0 | 1.10 mL (1.84 g) |

| DMF | 73.09 | 10.0 | 100.0 | 10.5 mL (as solvent) |

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (10.5 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Scientist's Note: Pre-cooling DMF is essential to manage the exothermic reaction with POCl₃.

-

Slowly add phosphorus oxychloride (1.10 mL, 12.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent may result in a pale yellow, slightly viscous solution or a crystalline slurry.

-

-

Formylation Reaction:

-

In a separate flask, dissolve 1,7-diethylindole (1.73 g, 10.0 mmol) in a minimal amount of anhydrous DMF (~5 mL).

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours.[1][13]

-

Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker (e.g., 500 mL), prepare a slurry of crushed ice (~100 g).

-

Very slowly and carefully pour the reaction mixture into the crushed ice with vigorous stirring.[1] This step is highly exothermic.

-

Once the mixture is homogenous, slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate until the pH is alkaline (pH 8-9), confirmed with pH paper.[1][13]

-

Scientist's Note: The product may precipitate as a solid at this stage. If it does, it can be collected by vacuum filtration, washed with cold water, and dried.[1]

-

If the product remains oily or dissolved, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification and Characterization

-

Purification: The crude product should be purified by column chromatography on silica gel. A solvent system of hexanes/ethyl acetate (e.g., starting with 95:5 and gradually increasing polarity) is typically effective for eluting indole-3-carboxaldehydes.

-

Expected Outcome: The product, 1,7-diethyl-1H-indole-3-carboxaldehyde, is expected to be a pale yellow or off-white solid.

-

Characterization:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.9-10.2 ppm), aromatic protons on the indole core, and two distinct ethyl groups (quartets and triplets).

-

¹³C NMR: The aldehyde carbonyl carbon should appear around 185 ppm.

-

Mass Spectrometry (MS): Calculate the expected m/z for the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and an N-H stretch (if deprotected) around 3100-3300 cm⁻¹.

-

Troubleshooting

| Observed Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive Vilsmeier reagent due to wet DMF or POCl₃. | Ensure all reagents and glassware are scrupulously dry. Use a fresh, unopened bottle of anhydrous DMF. |

| Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the heating time or modestly increase the temperature if necessary. | |

| Multiple Products on TLC | Side reactions due to overheating during reagent formation. | Maintain strict temperature control (0-10 °C) during the dropwise addition of POCl₃. |

| Decomposition of product during work-up. | Ensure the work-up and neutralization steps are performed with adequate cooling to prevent degradation. | |

| Product is a Dark Oil | Formation of polymeric byproducts. | Ensure an inert atmosphere (N₂) is maintained throughout the reaction. Purify carefully via column chromatography. |

References

- BenchChem. (2025).

- Iida, H., et al. (1981). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194. [Link]

- BenchChem. (n.d.).

- Unknown Author. (n.d.). Synthesis and Chemistry of Indole. SlideShare.

- YouTube. (2025). Vilsmeier–Haack reaction of indole. YouTube.

- Scribd. (n.d.). Vilsmeir Haack Reaction. Scribd.

- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2(4), 187-194.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

- Sigma-Aldrich. (2025).

- Air Liquide. (n.d.).

- Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 32(18), 1823-1827.

- NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.

- Fisher Scientific. (2025).

- Lanxess. (2015). Phosphorus oxychloride Product Safety Assessment.

-

Zhang, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15849-15858. [Link]

- The Good Scents Company. (n.d.). indole-3-carboxaldehyde.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- Bingül, M., et al. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 17(3), 899-906.

- Alnufaie, R., & Al-Zaydi, K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26895.

- Patel, R., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(1), 232-238.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- ResearchGate. (2025).

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.

- Organic Syntheses. (n.d.). indole-3-aldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. my.airliquide.com [my.airliquide.com]

- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. lanxess.com [lanxess.com]

- 12. fishersci.com [fishersci.com]

- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Application Note: Synthetic Utility of 1,7-Diethyl-1H-indole-3-carbaldehyde in Cannabinimimetic Scaffold Design

Here is a detailed Application Note and Protocol guide for the use of 1,7-Diethyl-1H-indole-3-carbaldehyde as a precursor in synthetic cannabinoid research.

Executive Summary

This guide details the synthetic application of 1,7-Diethyl-1H-indole-3-carbaldehyde (CAS: Generic Scaffold Reference) as a divergent precursor for two primary classes of synthetic cannabinoid receptor agonists (SCRAs): 3-acylindoles (JWH-type) and indole-3-carboxamides (Amide-linker type).[1]

While the N1-pentyl and N1-(5-fluoropentyl) chains are pharmacophores traditionally associated with high CB1 receptor affinity, the 1,7-diethyl substitution pattern represents a critical probe for Structure-Activity Relationship (SAR) studies. The C7-ethyl group introduces steric bulk intended to probe the "width" of the receptor's hydrophobic pocket and potentially block metabolic hydroxylation at the 6/7 positions, a common clearance pathway for indole-based cannabinoids.

Scientific Background & Mechanistic Rationale[2][3][4][5][6][7][8]

The Role of the Aldehyde Handle

The C3-aldehyde moiety is a versatile "chemical handle" that offers superior synthetic flexibility compared to the bare indole.[1]

-

Versus Friedel-Crafts: Direct acylation of 1,7-diethylindole often suffers from regioselectivity issues due to the steric hindrance of the C7-ethyl group.[1] Using the C3-aldehyde allows for controlled nucleophilic addition (Grignard) or oxidation to the acid, bypassing the need for harsh Lewis acids.

-

Divergent Synthesis: The aldehyde allows the researcher to split the batch into two high-value pathways (See Diagram 1).[1]

Pharmacological Context (SAR)

-

N1-Ethyl: Typically, an N1-ethyl chain is too short for maximal CB1 affinity (optimum is C4–C7).[1] This compound is likely used as a low-affinity reference standard , a CB2-selective probe , or a precursor for further chain extension (though difficult if already alkylated).

-

C7-Ethyl: This substituent twists the core geometry.[1] In JWH-018 analogs, 7-substitution often reduces affinity but can increase selectivity for CB2 over CB1.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this precursor.

Caption: Divergent synthesis of Ketone (JWH-type) and Amide (Linker-type) SCRAs from the aldehyde precursor.

Experimental Protocols

Protocol A: Synthesis of 3-Acylindole Analogs (The "Grignard-Oxidation" Route)

Target: Analogs of JWH-018/JWH-073 where the carbonyl linker is established via aldehyde addition.[1]

Reagents:

-

1,7-Diethyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Aryl/Alkyl Grignard Reagent (e.g., 1-Naphthylmagnesium bromide) (1.2 eq)

-

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) (1.5 eq)[1]

-

Anhydrous THF, DCM.[1]

Step-by-Step Methodology:

-

Nucleophilic Addition:

-

Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolve 1,7-Diethyl-1H-indole-3-carbaldehyde (500 mg, 2.48 mmol) in anhydrous THF (10 mL). Cool to 0°C.[1][2]

-

Add the Grignard reagent (e.g., 1-NaphthylMgBr, 3.0 mL of 1.0M solution) dropwise over 10 minutes. The solution will likely turn dark brown/red.[1]

-

Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf alcohol spot.[1]

-

Quench with saturated NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Dry over MgSO₄ and concentrate to yield the crude secondary alcohol.[1]

-

-

Oxidation to Ketone:

-

Dissolve the crude alcohol in anhydrous DCM (15 mL).

-

Add PCC (800 mg, 3.7 mmol) in one portion.[1] Stir at room temperature for 3 hours.

-

Purification: Filter the black slurry through a pad of Celite/Silica.[1] Wash with Et₂O.[1]

-

Concentrate the filtrate.[1] Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Expected Yield: 60–75% (2 steps).

Protocol B: Synthesis of Indole-3-Carboxamides (The "Pinnick-Coupling" Route)

Target: Analogs of MDMB/MMB-class cannabinoids (e.g., linking to L-valine methyl ester).[1]

Reagents:

-

1,7-Diethyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Sodium Chlorite (NaClO₂) (3.0 eq), NaH₂PO₄ (2.0 eq)

-

2-Methyl-2-butene (Scavenger)[1]

-

L-tert-Leucine methyl ester or L-Valine methyl ester (1.1 eq)[1]

-

EDC[1]·HCl, HOBt, DIPEA.

Step-by-Step Methodology:

-

Pinnick Oxidation (Aldehyde

Acid):-

Dissolve the aldehyde (500 mg) in t-BuOH (10 mL) and H₂O (2.5 mL). Add 2-methyl-2-butene (1 mL).[1]

-

Add NaClO₂ (670 mg) and NaH₂PO₄ (600 mg) portion-wise. Stir vigorously at RT for 4 hours.

-

Why Pinnick? This method is mild and avoids chlorinating the indole ring (a risk with KMnO₄/HCl).[1]

-

Acidify to pH 3 with 1M HCl.[1] Extract with EtOAc.[1] The product is 1,7-Diethyl-1H-indole-3-carboxylic acid .[1]

-

-

Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq) in DMF (5 mL).

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 mins.

-

Add the Amino Acid Ester (e.g., Valine methyl ester HCl salt, 1.1 eq).

-

Stir for 12 hours at RT.

-

Workup: Dilute with water (50 mL). The product usually precipitates.[1] If oil forms, extract with EtOAc.[1]

-

Expected Yield: 50–65% (2 steps).[1]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of your synthesis, compare your product against these expected spectral shifts.

| Feature | Precursor (Aldehyde) | Target A (Ketone) | Target B (Amide) |

| Proton NMR (1H) | Singlet ~9.9 ppm (CHO) | Absent. New aromatic signals from naphthyl/phenyl ring.[1] | Broad doublet ~6-7 ppm (NH).[1] Alkyl peaks for Valine/Leu.[1] |

| Carbon NMR (13C) | ~185 ppm (Aldehyde C=O) | ~190-192 ppm (Ketone C=O) | ~165 ppm (Amide C=O) |

| IR Spectroscopy | Sharp band 1660 cm⁻¹ | Band 1620-1640 cm⁻¹ (Conjugated Ketone) | Band 1640-1650 cm⁻¹ (Amide I) |

| TLC (Hex:EtOAc 2:1) | Rf ~ 0.6 | Rf ~ 0.5 (More polar than aldehyde) | Rf ~ 0.3 (Significant polarity increase) |

Workflow Visualization

The following diagram outlines the operational workflow for the Protocol B (Amide) synthesis, as it involves more sensitive purification steps.

Caption: Operational workflow for converting the aldehyde to the amide-linked cannabinoid.

Safety & Compliance Disclaimer

CRITICAL: The compounds described (synthetic cannabinoid analogs) are potent agonists of the CB1/CB2 receptors.[1]

-

Potency: Many 3-substituted indoles exhibit

values in the low nanomolar range.[1] Handle all solids as if they are hazardous contact poisons.[1] -

Legal Status: This document is for research and forensic reference only . The synthesis of these compounds may be restricted or illegal under the Federal Analogue Act (USA), the Psychoactive Substances Act (UK), or similar global legislation. The "1,7-diethyl" substitution does not automatically exempt the compound from "generic" or "markush" controls in many jurisdictions.

References

-

Huffman, J. W., et al. (2005).[1][3] Structure–activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents.[1] Bioorganic & Medicinal Chemistry.[1][4][3][5][6]

-

Banister, S. D., et al. (2015).[1] Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience.[1]

-

Åstrand, A., et al. (2025).[1][7] Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Acta Pharmacologica Sinica.[1][7] [1]

-

El-Sawy, E. R., et al. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry.[1][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics | RTI [rti.org]

- 8. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols for the Reductive Amination of 1,7-Diethyl-1H-indole-3-carbaldehyde

Introduction: Strategic Amine Synthesis from an Indole Core

The reductive amination of aldehydes and ketones stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This reaction is of paramount importance in pharmaceutical and medicinal chemistry, where substituted amines are a ubiquitous structural motif in biologically active molecules.[1] Indole-3-carbaldehydes, in particular, are valuable precursors for a diverse range of therapeutic agents.

This document provides a comprehensive guide to the reductive amination of a specific, substituted substrate: 1,7-Diethyl-1H-indole-3-carbaldehyde . The presence of ethyl groups at the N1 and C7 positions introduces unique electronic and steric considerations that must be addressed for successful transformation. The N1-alkylation prevents potential complications at the indole nitrogen, while the C7-ethyl group may exert steric influence on the approach to the C3-aldehyde.

These application notes are designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying principles, explain the rationale behind reagent selection, and provide detailed, field-proven protocols for achieving high-yield synthesis of the target secondary or tertiary amines.

Reaction Principles: The Mechanistic Pathway

The reductive amination is a sequential, two-stage process that typically occurs in a single pot.[3] Understanding this mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine (or Schiff base).[4] This step is reversible. Under the neutral to mildly acidic conditions often employed, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[5][6] The rate of imine formation is often the rate-limiting step and is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

-

Reduction: A hydride-based reducing agent, added to the reaction mixture, selectively reduces the iminium ion (or the imine). This reduction is irreversible and drives the equilibrium toward the final amine product. The key to a successful one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde.[7]

Figure 1: General mechanism of reductive amination.

Optimizing Reaction Conditions: A Guide to Reagent Selection

The success of the reductive amination of 1,7-Diethyl-1H-indole-3-carbaldehyde hinges on the judicious selection of the reducing agent, solvent, and amine.

Choice of Reducing Agent

The selectivity and reactivity of the hydride source are the most critical factors.

| Reagent | Key Characteristics & Rationale |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary Recommendation. A mild and highly selective reagent, capable of reducing iminium ions in the presence of aldehydes.[8] It does not require strict pH control and tolerates a wide range of functional groups.[6][9] The steric bulk of the acetoxy groups makes it less reactive towards aldehydes than other borohydrides.[8] This is the most versatile and user-friendly option for this substrate. |

| Sodium Cyanoborohydride (NaBH₃CN) | A Selective but Toxic Alternative. This reagent is famously selective for iminium ions at a controlled pH of 6-8.[10] Below this pH, it can also reduce aldehydes.[6] Its primary drawback is its high toxicity and the potential to release hydrogen cyanide gas upon acidification during workup.[3][7] Use only when other reagents fail and with extreme caution. |

| Sodium Borohydride (NaBH₄) | A Cost-Effective, Two-Step Option. A powerful reducing agent that will readily reduce the starting indole-3-carbaldehyde.[11] Therefore, it is unsuitable for a one-pot procedure. However, it can be used effectively in a two-step (or "indirect") protocol where the imine is pre-formed before the addition of NaBH₄.[9][12] This method is often high-yielding and avoids more expensive reagents. |

| Catalytic Hydrogenation (H₂/Catalyst) | A "Green" but Potentially Problematic Method. Using hydrogen gas with a catalyst (e.g., Pd/C) is an atom-economical approach.[4] However, it may require elevated pressures and temperatures, and care must be taken to avoid over-reduction of the indole ring itself to an indoline.[13] Catalyst compatibility with other functional groups on the amine partner must also be considered. |

Choice of Solvent

The solvent must be inert to the reducing agent and capable of dissolving the starting materials.

-

1,2-Dichloroethane (DCE): The preferred solvent for reactions with NaBH(OAc)₃, as it is aprotic and reactions are often faster.[9]

-

Tetrahydrofuran (THF): Another excellent aprotic solvent for NaBH(OAc)₃ and NaBH₃CN.[9]

-

Methanol (MeOH): The solvent of choice for reactions involving NaBH₄, as it facilitates imine formation.[9] It is generally incompatible with NaBH(OAc)₃.[11]

-

Acetonitrile (ACN): Can be used but is sometimes less effective than DCE or THF.[8]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of 1,7-Diethyl-1H-indole-3-carbaldehyde.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is the recommended starting point due to its operational simplicity and high selectivity.

Figure 2: Experimental workflow for Protocol 1.

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,7-Diethyl-1H-indole-3-carbaldehyde (1.0 equiv).

-

Add the desired primary or secondary amine (1.1-1.2 equiv).

-

Dissolve the components in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration relative to the aldehyde).

-

Stir the solution at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-24 hours).

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amine.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, particularly useful when dialkylation with primary amines is a concern.[9]